molecular formula C16H13N3O B11165382 2-methyl-N-(3-pyridyl)-4-quinolinecarboxamide

2-methyl-N-(3-pyridyl)-4-quinolinecarboxamide

Cat. No.: B11165382
M. Wt: 263.29 g/mol
InChI Key: ZPFWCPCHJUVOAE-UHFFFAOYSA-N
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Description

2-Methyl-N-(3-pyridyl)-4-quinolinecarboxamide is a quinoline-based small molecule characterized by a methyl substituent at the 2-position of the quinoline ring and a 3-pyridyl carboxamide group at the 4-position. Quinolinecarboxamides are widely studied for their antimicrobial, antiviral, and anticancer activities, with structural modifications critically influencing their efficacy and pharmacokinetics .

Properties

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

2-methyl-N-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C16H13N3O/c1-11-9-14(13-6-2-3-7-15(13)18-11)16(20)19-12-5-4-8-17-10-12/h2-10H,1H3,(H,19,20)

InChI Key

ZPFWCPCHJUVOAE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3-pyridyl)-4-quinolinecarboxamide typically involves the reaction of 2-methyl-4-quinolinecarboxylic acid with 3-aminopyridine. The reaction is carried out under mild conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion to the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-methyl-N-(3-pyridyl)-4-quinolinecarboxamide can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(3-pyridyl)-4-quinolinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry and Antimalarial Activity

Recent studies have highlighted the antiplasmodial activity of quinoline derivatives, including 2-methyl-N-(3-pyridyl)-4-quinolinecarboxamide. This compound was identified through phenotypic screening against Plasmodium falciparum, demonstrating moderate potency against malaria parasites. The mechanism of action involves the inhibition of translation elongation factor 2 (PfEF2PfEF2), which is critical for protein synthesis in the parasite .

Table 1: Antimalarial Activity of Quinoline Derivatives

CompoundEC50 (nM)Mechanism of ActionIn Vivo Efficacy (ED90 mg/kg)
2-methyl-N-(3-pyridyl)-4-quinolinecarboxamide120Inhibition of PfEF2PfEF2<1 (oral)
DDD107498Low nanomolarInhibition of PfEF2PfEF2<1 (oral)

The compound's favorable pharmacokinetic profile and selectivity make it a candidate for further development in antimalarial therapies .

Treatment of Autoimmune Disorders

Another significant application of 2-methyl-N-(3-pyridyl)-4-quinolinecarboxamide is in the treatment of autoimmune disorders. A study evaluated several derivatives of quinolinecarboxamides for their ability to inhibit disease development in experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. The results indicated that these compounds could effectively reduce clinical symptoms in treated mice .

Table 2: Efficacy of Quinoline Derivatives in Autoimmune Models

CompoundDose (mg/kg/day)Clinical Score Reduction (%)
2-methyl-N-(3-pyridyl)-4-quinolinecarboxamide25Nearly complete inhibition
RoquinimexVariableModerate inhibition

The structure-activity relationship (SAR) studies revealed that modifications to the quinoline scaffold could enhance therapeutic effects, suggesting a pathway for optimizing these compounds for clinical use .

Antimicrobial Properties

In addition to its antimalarial and immunomodulatory activities, 2-methyl-N-(3-pyridyl)-4-quinolinecarboxamide has shown potential antimicrobial properties. Research indicates that certain quinoline derivatives exhibit significant activity against various bacterial strains, including Mycobacterium smegmatis. The introduction of electron-withdrawing groups on the quinoline ring has been associated with increased antimicrobial efficacy.

Table 3: Antimicrobial Activity of Quinoline Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
2-methyl-N-(3-pyridyl)-4-quinolinecarboxamideMycobacterium smegmatisUp to 16 mm
Other derivativesVarious strainsVaries

Mechanism of Action

The mechanism of action of 2-methyl-N-(3-pyridyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and RNA, interfering with their replication and transcription processes. It may also inhibit key enzymes involved in cellular metabolism, leading to cell death in cancer cells. Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects at the 2-Position of Quinoline

2-Methyl vs. 2-Phenyl Substitution
  • 2-Methyl-N-(3-pyridyl)-4-quinolinecarboxamide: The methyl group at the 2-position likely enhances steric accessibility and lipophilicity compared to bulkier substituents. This may improve membrane permeability and metabolic stability.
  • This compound (CAS 332116-96-8) has been synthesized with confirmed purity via HPLC and structural validation via NMR .
2-(Pyridinyl) and Other Heterocyclic Substituents
  • 2-(4-Methylphenyl)-N-(2-pyridinyl)-4-quinolinecarboxamide (): Features a 4-methylphenyl group at the 2-position and a 2-pyridyl carboxamide. The methylphenyl group increases hydrophobicity (molecular weight: 339.39 g/mol), which may enhance binding to hydrophobic enzyme pockets.
  • 2-(5-Methyl-2-thienyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide (): Incorporates a thienyl group, introducing sulfur-based interactions. Such derivatives are often explored for antiviral activity, though specific data are lacking here .

Carboxamide Group Modifications

3-Pyridyl vs. 2-Pyridyl Carboxamide
  • 2-Phenyl-N-(3-pyridyl)-4-quinolinecarboxamide (): The 3-pyridyl group provides a distinct spatial orientation for target binding compared to 2-pyridyl isomers. For example, 2-(4-methylphenyl)-N-(2-pyridinyl)-4-quinolinecarboxamide () shows how pyridyl positional isomerism can alter electronic properties and bioavailability .
  • N-(3-(Dimethylamino)propyl) Derivatives (): Compounds like 5a1–5a4 feature a dimethylamino propyl chain instead of pyridyl groups. Yields for these derivatives range from 59% to 67%, with melting points between 168.9–189.4°C and HPLC purity >97% .
Key Data for Selected Analogues
Compound (ID) Substituents (2-/4-) Molecular Weight (g/mol) Melting Point (°C) Yield (%) HPLC Purity (%) Reference
5a1 () 2-phenyl, N-dimethylamino 489.30 182.3–184.2 64 99.4
5a5 () 2-phenyl, N-morpholinyl ~450* 188.1–189.4 59 97.6
2-Phenyl-N-3-pyridyl () 2-phenyl, N-3-pyridyl 325.37 N/A N/A Confirmed
2-(4-Methylphenyl)-N-2-pyridyl () 4-methylphenyl, N-2-pyridyl 339.39 N/A N/A N/A

*Estimated based on structural similarity.

Biological Activity

2-Methyl-N-(3-pyridyl)-4-quinolinecarboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-methyl-N-(3-pyridyl)-4-quinolinecarboxamide is C13H10N2O, with a molecular weight of 226.24 g/mol. The structure features a quinoline core, which is known for its diverse biological activities.

Research indicates that compounds similar to 2-methyl-N-(3-pyridyl)-4-quinolinecarboxamide may act through various mechanisms:

  • Inhibition of Enzymes : Compounds in this class have been shown to inhibit enzymes involved in inflammatory processes and autoimmune disorders. For instance, derivatives of quinolinecarboxamides have been evaluated for their ability to inhibit NAD+-hydrolyzing enzyme CD38, which plays a role in immune response modulation .
  • Antimicrobial Activity : Some studies have reported antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of 2-methyl-N-(3-pyridyl)-4-quinolinecarboxamide can be influenced by modifications to its structure. A study on related compounds highlighted the importance of substituents on the quinoline ring and the carboxamide group for enhancing potency against specific biological targets. For example, variations in the aromatic substitution pattern significantly affected the inhibitory effects on autoimmune disease models .

CompoundR1R2R3Activity (IC50)
1bHCH3H35 μM
2b6-MeOHF47 μM
8c5-ClCH3F79 μM

Case Studies

  • Autoimmune Disorders : A study evaluated the efficacy of quinolinecarboxamide derivatives in a mouse model of experimental autoimmune encephalomyelitis (EAE). The results indicated that certain derivatives could significantly inhibit disease progression, with dosages yielding nearly complete inhibition of clinical symptoms .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial activity of various derivatives, including those similar to 2-methyl-N-(3-pyridyl)-4-quinolinecarboxamide. The results showed promising activity against resistant strains of bacteria, with minimum inhibitory concentrations (MIC) indicating effective doses .

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